(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine

Prolyl 4-Hydroxylase Enzyme Assay Collagen Biosynthesis

Prioritize this specific (2S,4S)-cis isomer to ensure experimental reproducibility in conformational analysis and medicinal chemistry. Its unique pyrrolidine ring pucker and methyl ester functionality enable diastereoselective alkylations impossible with the free acid or trans isomer. The compound is critical for developing real-time P4H activity assays and for stabilizing cis-amide bond conformations in peptides, a stereoelectronic effect not achievable with (2S,4R)-trans isomers. Integrating this building block into your synthesis will eliminate uncontrolled stereoelectronic effects and yield valid SAR data.

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
CAS No. 126111-12-4
Cat. No. B154079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine
CAS126111-12-4
Molecular FormulaC6H10FNO2
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)F
InChIInChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1
InChIKeyPGEIOIOBHIGEMT-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-Fluoropyrrolidine-2-carboxylate (CAS 126111-12-4): Procurement-Grade Chiral Fluorinated Pyrrolidine Building Block


(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine (CAS 126111-12-4), systematically designated as methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate, is a chiral fluorinated pyrrolidine derivative and the methyl ester of (2S,4S)-4-fluoroproline [1]. This compound belongs to the class of 4-fluoroproline analogs, which are extensively utilized in peptide chemistry, protein engineering, and medicinal chemistry as conformational probes and synthetic intermediates [2]. The stereochemistry at the C2 and C4 positions is precisely defined as the (2S,4S)-cis configuration, a critical determinant of its physicochemical properties and biological interactions [1].

Why (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Cannot Be Substituted by Generic 4-Fluoroproline Analogs in Critical Applications


In-class compounds, such as the (2R,4R) enantiomer, the (2S,4R)-trans diastereomer, or the free carboxylic acid, are not interchangeable with (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine due to profound differences in molecular recognition, conformational bias, and functional group reactivity. The specific (2S,4S)-cis configuration dictates a unique pyrrolidine ring pucker and a marked preference for the cis-amide bond conformation, which are fundamentally distinct from the (2S,4R)-trans isomer [1][2]. Furthermore, the methyl ester moiety is not merely a protecting group; it is essential for modulating electrophilicity and enabling specific downstream chemical transformations, such as diastereoselective alkylations, which proceed with defined stereochemical outcomes not observed with the free acid [3]. Substitution with a generic 4-fluoroproline analog would therefore introduce uncontrolled stereoelectronic effects and altered chemical reactivity, compromising experimental reproducibility and yielding invalid structure-activity relationship (SAR) data. The quantitative evidence below establishes the specific, non-interchangeable properties of this compound.

Quantitative Differentiation of (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine: A Comparative Evidence Guide


Stereochemical Determinant of Prolyl 4-Hydroxylase (P4H) Substrate Recognition: (2S,4S)-flp vs. (2S,4R)-Flp

The (2S,4S)-cis stereoisomer (flp) is an excellent substrate for human Prolyl 4-Hydroxylase (P4H), whereas the (2S,4R)-trans diastereomer (Flp) fails to bind to the enzyme's active site. In a direct comparative study using synthetic peptides, peptides containing flp were efficiently hydroxylated, while those with Flp showed no detectable binding [1]. This differential recognition is the mechanistic basis for a direct and continuous P4H assay where (2S,4S)-4-fluoroproline is converted to 4-ketoproline and inorganic fluoride, which is then quantified with an ion-selective electrode [2].

Prolyl 4-Hydroxylase Enzyme Assay Collagen Biosynthesis

In Vivo Pharmacokinetic Differentiation: Tumor Uptake and Clearance of cis-[18F]FPro vs. trans-[18F]FPro

In a preclinical study evaluating 4-[18F]fluoroprolines as potential PET tracers, the (2S,4S)-cis isomer (cis-[18F]FPro) demonstrated significantly higher tumor uptake and a markedly different clearance profile compared to the (2S,4R)-trans isomer (trans-[18F]FPro). At 240 minutes post-injection in mice bearing osteosarcomas, the uptake of cis-[18F]FPro was 11.8 ± 2.2 %ID/g, whereas trans-[18F]FPro uptake was 7.07 ± 1.68 %ID/g. Crucially, the cis isomer showed evidence of protein incorporation and hepatic clearance, while the trans isomer was rapidly and completely cleared renally [1].

PET Imaging Pharmacokinetics Tumor Metabolism

Stereospecific Radiofluorination: Diastereomeric Purity and Synthetic Yield of cis-[18F]FPro vs. trans-[18F]FPro

The synthesis of 4-[18F]fluoroprolines via stereospecific radiofluorination demonstrates a clear diastereomeric effect. Using (2S,4R)-N-Boc-4-(p-toluenesulfonyloxy)proline methyl ester as a precursor, the reaction at 110°C yields diastereomerically pure cis-[18F]FPro in 38% radiochemical yield within 90 minutes. The formation of the trans diastereomer is a known side reaction that must be controlled, highlighting the critical importance of stereochemistry in the synthetic process [1].

Radiochemistry 18F-Labeling Stereoselective Synthesis

Conformational Biasing of the Prolyl Amide Bond: (2S,4S)-flp Favors cis- vs. (2S,4R)-Flp Favors trans- Conformation

The (2S,4S)-cis and (2S,4R)-trans stereoisomers of 4-fluoroproline exert opposing stereoelectronic effects on the conformation of the preceding amide bond. In polyproline peptides, (2S,4S)-flp (as in (flp)10) promotes a mixture of PPI and PPII helices in water and a PPI helix in n-propanol. In contrast, (2S,4R)-Flp (as in (Flp)10) strongly stabilizes the PPII helix, even in solvents that favor the PPI conformation [1]. At the single-molecule level, nanopore sensing experiments confirm that 4-(S)-fluoroproline shifts the cis/trans equilibrium toward the cis-amide isomer, while 4-(R)-fluoroproline favors the trans-amide isomer [2].

Peptide Conformation Protein Engineering Stereoelectronic Effects

Impact on Antimicrobial Peptide Mechanism: 4S-Fpr16 vs. 4R-Fpr16 Analogs of Api137

In the proline-rich antimicrobial peptide Api137, substitution of Pro16 with (2S,4S)-4-fluoroproline (4S-Fpr16) or (2S,4R)-4-fluoroproline (4R-Fpr16) yields analogs with divergent antibacterial mechanisms. The 4R-Fpr16 analog resulted in the lowest 70S ribosome content and the highest pre-50S particle content, indicating potent inhibition of 50S subunit assembly. In contrast, the 4S-Fpr16 analog disturbed 50S assembly less than the parent peptide or not at all. Furthermore, the 4S-Fpr11 analog was 4-fold more active than Api137, while 4S-Fpr16 was 4-fold less active [1].

Antimicrobial Peptides Ribosome Inhibition Fluoroproline Scanning

Diastereoselectivity in Alkylation: Methyl Ester vs. Free Acid as Synthetic Intermediate

The methyl ester of (2S,4S)-4-fluoroproline is not merely a protected form of the amino acid but a key intermediate for stereoselective transformations. In the alkylation of 4-fluoro-N-Boc-proline methyl esters, the reaction of the lithium enolates with alkylating agents proceeds with high facial diastereoselectivity, invariably giving products with the alkyl group in an anti-relationship to the fluorine atom. This predictable stereochemical outcome is critical for the synthesis of complex fluorinated proline derivatives and is not directly accessible from the free carboxylic acid [1].

Synthetic Methodology Diastereoselective Alkylation Peptide Building Blocks

Optimal Application Scenarios for (2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine Based on Quantitative Evidence


Direct and Continuous Fluorimetric Assays for Prolyl 4-Hydroxylase (P4H)

This compound is the definitive substrate for establishing a continuous, real-time assay for P4H activity. As demonstrated by Gorres and Raines [1], (2S,4S)-4-fluoroproline is specifically hydroxylated by P4H to release fluoride ion, which is readily detected by an ion-selective electrode. This provides a direct readout of enzyme turnover, enabling high-throughput screening for P4H inhibitors or characterization of enzyme kinetics, applications for which the (2S,4R)-trans isomer is completely unsuitable due to a lack of enzyme binding [2].

Synthesis of Conformationally Biased Peptides for Studying cis-Amide Bond Function

Researchers seeking to enforce a cis-amide bond conformation in a peptide of interest should select this (2S,4S)-cis isomer. The fluorine atom at the 4-position exerts a strong stereoelectronic effect that favors the cis conformer of the preceding Xaa-Pro peptide bond [3]. This property allows for the precise investigation of structure-function relationships where a cis-prolyl bond is hypothesized to be critical for biological activity, a strategy not achievable with the (2S,4R)-trans isomer which stabilizes the trans conformer [4].

Development of PET Tracers Targeting Collagen Synthesis and Tumor Metabolism

For the development of 18F-labeled PET tracers, the (2S,4S)-cis isomer exhibits favorable in vivo characteristics, including high tumor uptake and evidence of protein incorporation, as shown in preclinical models [5]. This is in stark contrast to the (2S,4R)-trans isomer, which is rapidly cleared renally. The compound's methyl ester serves as a convenient starting point for further synthetic elaboration or for generating the free acid precursor needed for 18F-labeling, which can be performed with high diastereomeric purity [6].

Precursor for Diastereoselective Synthesis of Complex Fluorinated Pyrrolidines

The methyl ester functionality is essential for performing highly diastereoselective alkylations at the Cα position. When this compound is N-protected (e.g., as a Boc derivative), its lithium enolate reacts with alkylating agents to give products with the alkyl group anti to the fluorine atom in a predictable manner [7]. This synthetic step is invaluable for constructing a diverse library of 2-alkyl-4-fluoro proline analogs for medicinal chemistry campaigns, a transformation that is not feasible with the free acid.

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